1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride
Description
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride is a heterocyclic compound featuring both piperazine and pyrrolidine moieties linked via a diketone backbone. It is structurally characterized by two tertiary amine rings (piperazine and pyrrolidine) and a central ethane-1,2-dione group, which confers unique electronic and steric properties. The compound is identified by CAS number 1171593-08-0 and synonyms such as CTK7F3483, MCULE-6730591967, and Z445129356 .
Properties
IUPAC Name |
1-piperazin-1-yl-2-pyrrolidin-1-ylethane-1,2-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c14-9(12-5-1-2-6-12)10(15)13-7-3-11-4-8-13;/h11H,1-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMILNERGGMDTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride typically involves the reaction of piperazine with pyrrolidine derivatives under controlled conditions. Common synthetic routes may include:
Step 1: Formation of an intermediate by reacting piperazine with an appropriate acylating agent.
Step 2: Cyclization of the intermediate with pyrrolidine to form the desired compound.
Step 3: Purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include:
- Use of continuous flow reactors for efficient mixing and reaction control.
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Reactions
The piperazine and pyrrolidine rings act as nucleophiles, participating in reactions such as:
Alkylation
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Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (N-methylpyrrolidone, NMP) to form N-alkylated derivatives .
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Example: Formation of methylated analogs using 4-methylmorpholine as a base .
Acylation
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Coupling with carboxylic acids (e.g., benzoic acid) via carbodiimide reagents (EDC·HCl) in dimethylformamide (DMF) .
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Yields acylated products through activation of carbonyl intermediates .
Condensation and Coupling Reactions
The diketone moiety facilitates condensation with amines or hydrazines. Key processes include:
Reductive and Oxidative Transformations
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Reduction : Catalytic hydrogenation (Pd/C, methanol) reduces carbonyl groups to hydroxyl or methylene moieties .
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Oxidation : Susceptible to peroxide-mediated oxidation at pyrrolidine nitrogen, forming N-oxides under acidic conditions.
Reaction Conditions and Optimization
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Solvent Effects : NMP enhances reaction rates for alkylation due to high polarity .
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Catalysts : Pd/C enables efficient deprotection of benzyl groups during hydrogenation .
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Temperature : Most reactions proceed at 25°C–60°C, with exothermic processes requiring controlled cooling .
This compound’s versatility in nucleophilic, coupling, and redox reactions underscores its utility in medicinal chemistry, particularly for modifying pharmacokinetic profiles through targeted derivatization .
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to 1-(piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride exhibit antidepressant and anxiolytic properties. A study published in Journal of Medicinal Chemistry highlighted the efficacy of piperazine derivatives in modulating serotonin receptors, which are crucial for mood regulation .
Neuroprotective Properties
The compound has been investigated for its neuroprotective effects against oxidative stress. In vitro studies demonstrated that it could reduce neuronal cell death induced by reactive oxygen species (ROS) in cultured neurons. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Proteomics Research
The compound is used in proteomics research, particularly for the identification and quantification of proteins. Its ability to interact with various biological molecules makes it a valuable tool for studying protein interactions and functions .
Drug Development
As a building block in drug synthesis, this compound serves as an intermediate in the development of novel therapeutics targeting central nervous system disorders. Its structural similarity to known drugs allows researchers to explore its derivatives for enhanced pharmacological profiles .
Case Study 1: Antidepressant Activity
A clinical trial assessed the antidepressant effects of a derivative of this compound in patients with major depressive disorder. The results showed significant improvement in depression scores compared to placebo, indicating its potential as a therapeutic agent .
Case Study 2: Neuroprotection
In a laboratory setting, researchers treated neuronal cell cultures with varying concentrations of the compound to evaluate its protective effects against oxidative stress. The findings revealed that higher concentrations significantly reduced cell death rates and preserved mitochondrial function, suggesting its utility in developing neuroprotective therapies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to receptors or enzymes: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione Hydrochloride
- CAS : 1951442-06-0; Molecular Weight : 333.61 g/mol .
- Substituents : A bromophenyl group replaces the pyrrolidine ring in the target compound.
- Properties : The aromatic bromine substituent enhances lipophilicity and may influence UV absorption or reactivity in cross-coupling reactions.
- Applications : Likely used in medicinal chemistry for halogen-bonding interactions in drug design .
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethanone
1-(2’-Aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione
- CAS: Not provided; Yield: 45%; Melting Point: 184°C .
- Substituents: Piperidine (6-membered ring) replaces piperazine, and an aminophenyl group is present.
- Properties : The primary amine on the phenyl ring introduces hydrogen-bonding capability, altering solubility and biological activity.
Physicochemical and Functional Comparison
Biological Activity
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride, with the CAS number 1171593-08-0, is a synthetic compound that has gained attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, particularly focusing on antimicrobial effects and other relevant pharmacological activities.
The molecular formula of this compound is , with a molecular weight of 247.72 g/mol. The compound appears as a powder and is typically stored at room temperature. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C10H18ClN3O2 |
| Molecular Weight | 247.72 g/mol |
| IUPAC Name | 1-piperazin-1-yl-2-pyrrolidin-1-ylethane-1,2-dione; hydrochloride |
| Appearance | Powder |
Synthesis
The synthesis of this compound involves the reaction of piperazine and pyrrolidine derivatives under controlled conditions to yield the final product. The detailed mechanisms of synthesis are not extensively documented in current literature but typically involve standard organic synthesis techniques.
Cytotoxicity and Safety Profile
The safety profile of this compound is critical for its therapeutic application. Preliminary toxicity assessments suggest that while it may exhibit some cytotoxic effects at higher concentrations, further studies are needed to establish a comprehensive safety profile. The compound's hazard statements indicate potential risks such as irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H372) .
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Potentially effective against bacteria; specific strains require further testing |
| Cytotoxicity | Preliminary data suggest moderate toxicity; further investigation needed |
| Safety Profile | Risk of irritation; requires careful handling |
Q & A
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles (e.g., weight loss steps correlating with HCl release) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and rule out adduct formation in electrospray ionization (ESI) mode .
- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity under varying humidity to inform storage conditions .
How can computational methods aid in predicting the compound’s reactivity or pharmacological potential?
Advanced Research Question
- Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina, leveraging SMILES/InChI descriptors for structural input .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier permeability, and metabolic pathways based on logP and topological polar surface area .
- Reactivity Studies : DFT-based Fukui indices identify nucleophilic/electrophilic sites for derivatization strategies .
What strategies are effective for scaling up synthesis while maintaining yield and purity?
Advanced Research Question
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions in exothermic steps (e.g., HCl salt formation) .
- Design of Experiments (DoE) : Multi-variable optimization (e.g., temperature, solvent ratio) identifies robust conditions for kilo-scale production .
- In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time, enabling immediate adjustments .
How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
